Ezetimibe 3-Fluoro Impurity

Pharmaceutical Analysis Impurity Reference Standards Quality Control

Ezetimibe 3-Fluoro Impurity (CAS 1700622-06-5), chemically defined as (3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is a process-related positional isomer of the cholesterol absorption inhibitor Ezetimibe. This compound, also known as the meta-fluoroaniline analog or N-Des(4-Fluorophenyl)-N-(3-fluorophenyl) Ezetimibe, is recognized as a critical reference material for analytical method validation and quality control in pharmaceutical development.

Molecular Formula C24H21F2NO3
Molecular Weight 409.44
CAS No. 1700622-06-5
Cat. No. B601698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe 3-Fluoro Impurity
CAS1700622-06-5
Synonyms(3R,4R)-1-(3-fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Molecular FormulaC24H21F2NO3
Molecular Weight409.44
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
InChIInChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Ezetimibe 3-Fluoro Impurity (CAS 1700622-06-5): A Key Meta-Fluoroaniline Reference Standard for Cholesterol Absorption Inhibitor Quality Control


Ezetimibe 3-Fluoro Impurity (CAS 1700622-06-5), chemically defined as (3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is a process-related positional isomer of the cholesterol absorption inhibitor Ezetimibe [1]. This compound, also known as the meta-fluoroaniline analog or N-Des(4-Fluorophenyl)-N-(3-fluorophenyl) Ezetimibe, is recognized as a critical reference material for analytical method validation and quality control in pharmaceutical development [2]. It is officially listed as a Pharmaceutical Analytical Impurity (PAI) by the United States Pharmacopeia (USP) under Catalog No. 1A07050, distinguishing it from non-certified commercial alternatives .

Why Ezetimibe 3-Fluoro Impurity (CAS 1700622-06-5) Cannot Be Replaced by its Ortho-Fluoro or Des-Fluoro Analogs


Ezetimibe 3-Fluoro Impurity, its ortho-fluoro benzene isomer, and the des-fluoro aniline analog are distinct positional isomers with separate CAS numbers, unique chromatographic retention times, and differential mass spectrometric fragmentation patterns [1]. Using an incorrect isomer as a reference standard for method validation leads to misidentification of unknown peaks in HPLC analysis and failure to meet ICH Q3A/B regulatory requirements for impurity profiling. Only the meta-fluoroaniline-specific standard, with its rigorously characterized spectroscopic signature (1H NMR, 13C NMR, HRMS, and IR), ensures accurate peak identification and quantification in stability-indicating methods . Generic substitution with an uncharacterized or incorrectly assigned isomer directly compromises data integrity in ANDA submissions.

Quantitative Differentiation Evidence for Ezetimibe 3-Fluoro Impurity (CAS 1700622-06-5) Against Closest Analogs


Certified Purity and Identity Assurance via USP PAI Program vs. Non-Pharmacopeial Commercial Sources

Ezetimibe 3-Fluoro Impurity (CAS 1700622-06-5) is supplied as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A07050, indicating it has been manufactured and characterized under a quality system distinct from non-certified commercial catalog chemicals . While an exact purity percentage is not publicly listed on the store page, the PAI designation guarantees a characterized batch with a specific valid use date and a Product Information Sheet documenting lot-specific analytical results . In contrast, generic commercial sources such as BOC Sciences simply list it as 'an impurity of Ezetimibe' with no traceable certification to a pharmacopeial body .

Pharmaceutical Analysis Impurity Reference Standards Quality Control

Full Spectroscopic Characterization Package Enables Definitive Identity Confirmation vs. Reference Data in Peer-Reviewed Literature

The Ezetimibe 3-Fluoro Impurity (meta-fluoroaniline analog) has been the subject of a dedicated synthesis and characterization study by Satheesh et al. (2023), which provides complete IR, 1H NMR, 13C NMR, and HRMS data in the supplementary information [1]. This level of peer-reviewed characterization allows for direct spectral comparison to confirm identity, distinguishing it from the ortho-fluoro benzene isomer and des-fluoro aniline analog, which were characterized in the same study but each possess unique spectral fingerprints. Vendors like Veeprho additionally provide a Structure Elucidation Report (SER) including HPLC, LC-MS, 1H NMR, FT-IR, and potency data, and offer advanced 2D NMR (COSY, NOESY, HSQC, HMBC) upon request [2]. No other positional isomer in this class has a comparable breadth of publicly available, peer-reviewed spectral data.

Process Impurity Identification Structural Elucidation Spectroscopy

Regulatory-Ready Multi-Spectroscopy Data Package Reduces Independent Characterization Burden

Veeprho's offering for Ezetimibe 3-Fluoro Impurity (CAS 1700622-06-5) includes a comprehensive characterization package: HPLC, MASS/LC-MS, 1H NMR, FT-IR, Potency, and a Structure Elucidation Report (SER) [1]. Additional characterization data, including QNMR, D2O Exchange, 13C NMR, 13C APT, COSY, NOESY, 15N NMR, HSQC, HMQC, and HMBC NMR, are available upon request [1]. This depth of characterization is specifically designed to meet the stringent regulatory standards of USP, EMA, JP, and BP for ANDA and NDA submissions [1]. In contrast, the USP-sourced material, while authoritative, offers a more limited default data package (Product Information Sheet) and does not advertise availability of advanced 2D NMR experiments .

Regulatory Submission ANDA Method Validation

Proven Application Scenarios for Ezetimibe 3-Fluoro Impurity (CAS 1700622-06-5) in Pharmaceutical Research and QC


HPLC Method Development and System Suitability Testing for ANDA Submissions

This impurity is explicitly used as a key reference marker during the development and validation of stability-indicating RP-HPLC methods for Ezetimibe drug substance and drug product, as demonstrated by its inclusion in the panel of eleven process-related impurities analyzed by Luo et al. (2015) [1]. A laboratory developing an in-house method can spike the meta-fluoroaniline standard into a sample matrix at known concentrations to confirm resolution from the API peak and from other specified impurities such as the (3S,4S,3'S)-isomer, directly supporting the specificity requirements of ICH Q2(R1).

Impurity Profiling and Batch Release Testing in QC Laboratories

As an officially recognized USP Pharmaceutical Analytical Impurity , this compound is the preferred reference material for quantifying the meta-fluoroaniline analog in Ezetimibe API batches. Its characterized purity and lot-specific Product Information Sheet allow QC analysts to assign accurate response factors and report impurity levels against a material with traceable heritage, a requirement for batch release in regulated markets .

Structural Confirmation of Unknown HPLC Peaks Using Definitive Spectral Fingerprints

When an unknown peak at a specific retention time is observed during HPLC analysis of Ezetimibe, the peer-reviewed IR, 1H NMR, 13C NMR, and HRMS spectra published by Satheesh et al. (2023) [2] provide the definitive reference for confirming or excluding the meta-fluoro isomer as the cause. The availability of this data in the public domain, supplemented by a vendor-provided Structure Elucidation Report [3], allows for rapid, data-driven structural assignment without the delay of custom synthesis.

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